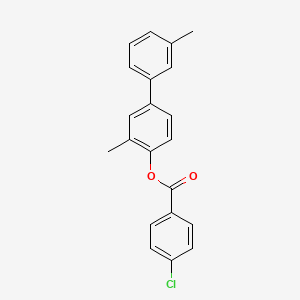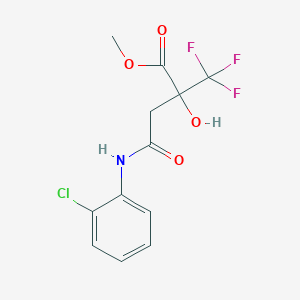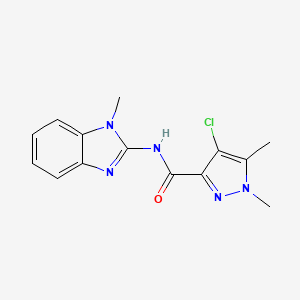![molecular formula C18H15F2N5O4S B10894047 5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894047.png)
5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a difluoromethyl group, a methoxy group, and a nitrophenoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced techniques such as difluoromethylation of sp3 carbons employing fluoroform as a reagent .
Análisis De Reacciones Químicas
Types of Reactions
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amino-substituted compounds .
Aplicaciones Científicas De Investigación
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring and other functional groups contribute to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(DIFLUOROMETHYL)-1,2,4-TRIAZOLE: Shares the triazole ring and difluoromethyl group but lacks the complex aromatic substituents.
5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOLE: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties.
4-METHOXY-3-NITROPHENOL: Contains the methoxy and nitro groups but lacks the triazole ring and difluoromethyl group .
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H15F2N5O4S |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15F2N5O4S/c1-28-14-7-6-11(9-21-24-17(16(19)20)22-23-18(24)30)8-12(14)10-29-15-5-3-2-4-13(15)25(26)27/h2-9,16H,10H2,1H3,(H,23,30)/b21-9+ |
Clave InChI |
YTLNGLBDDGJJLJ-ZVBGSRNCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10893975.png)
methanone](/img/structure/B10893979.png)
![Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone](/img/structure/B10893985.png)

![methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10893999.png)



![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B10894018.png)
![12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)
![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10894044.png)
![4-chloro-1-methyl-N'-[(2Z)-4-methylpentan-2-ylidene]-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B10894048.png)
![2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid](/img/structure/B10894054.png)
